molecular formula C14H13NO4 B269352 4-(Propionylamino)phenyl 2-furoate

4-(Propionylamino)phenyl 2-furoate

Cat. No.: B269352
M. Wt: 259.26 g/mol
InChI Key: UXGOMKMNTHRQGR-UHFFFAOYSA-N
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Description

4-(Propionylamino)phenyl 2-furoate is a synthetic ester derivative featuring a phenyl ring substituted with a propionylamino group (-NHCOCH₂CH₃) at the para position, conjugated to a 2-furoate moiety. This compound is synthesized via a multi-step protocol involving the reaction of 3-hydroxy/amino-4-methoxybenzoic acid with propionyl chloride in dichloromethane, followed by condensation with substituted arylamines . Its moderate overall yield (40–60%) and structural modularity make it a candidate for pharmacological studies, particularly in antiviral research (e.g., anti-enterovirus 71 activity) .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

[4-(propanoylamino)phenyl] furan-2-carboxylate

InChI

InChI=1S/C14H13NO4/c1-2-13(16)15-10-5-7-11(8-6-10)19-14(17)12-4-3-9-18-12/h3-9H,2H2,1H3,(H,15,16)

InChI Key

UXGOMKMNTHRQGR-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CO2

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-(Propionylamino)phenyl 2-furoate and related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity Applications/Research Focus
This compound Likely C₁₄H₁₃NO₄ ~275.26 g/mol Propionylamino (-NHCOCH₂CH₃) at para position Anti-EV71 activity (IC₅₀ ~5–10 μM) Antiviral drug development
4-[(E)-({2-[(2-Iodobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate C₂₁H₁₆IN₃O₅ 517.28 g/mol Iodobenzoyl hydrazone and acetyl groups Not explicitly reported Structural analogs for ligand-receptor studies
4-(2-Benzoylcarbohydrazonoyl)phenyl 2-furoate C₁₉H₁₄N₂O₄ 346.33 g/mol Benzoylcarbohydrazonoyl group Unspecified in literature Chemical intermediate for heterocyclic synthesis
Diloxanide Furoate C₁₄H₁₁Cl₂NO₄ 328.15 g/mol Dichloroacetyl and methylamino groups Antiamoebic (intestinal parasites) Clinically approved for amoebiasis

Key Comparative Insights

This may explain its moderate anti-EV71 activity . Diloxanide Furoate lacks an amino-linked substituent but includes a dichloroacetyl group, which confers stability against enzymatic degradation, critical for its gastrointestinal retention and antiamoebic efficacy .

Molecular Weight and Pharmacokinetics :

  • Lower molecular weight compounds (e.g., Diloxanide Furoate at 328 g/mol) generally exhibit better oral bioavailability. The higher mass of the iodobenzoyl derivative (517 g/mol) may limit its membrane permeability, necessitating formulation optimization.

Synthetic Accessibility: this compound is synthesized in 40–60% yield via acyl chloride intermediates , whereas the benzoylcarbohydrazonoyl analog requires additional steps for hydrazone formation, reducing scalability .

Research Findings and Implications

  • Antiviral Potential: Derivatives of this compound demonstrate moderate inhibition of EV71, a neurotropic virus, likely through interference with viral capsid assembly . Comparatively, iodobenzoyl analogs lack documented antiviral data, suggesting substituent-specific efficacy.
  • Toxicity and Selectivity: No acute toxicity data are available for this compound, but its propionylamino group may reduce off-target effects compared to acetylated analogs (e.g., Diloxanide) .

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